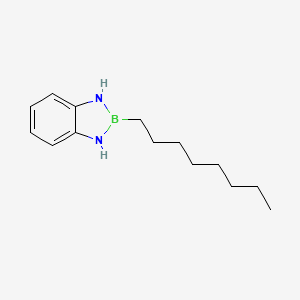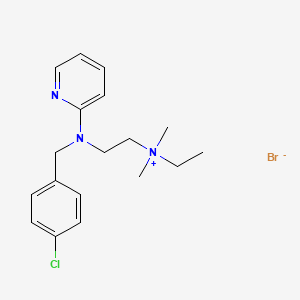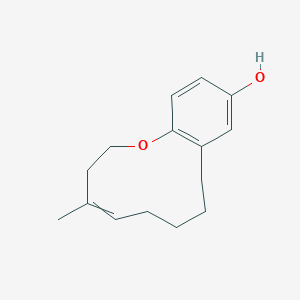![molecular formula C25H25NO4 B12636374 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine CAS No. 920980-26-3](/img/structure/B12636374.png)
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their aromatic structures, high dipolar interaction, and strong electronegativity due to the presence of a nitrogen atom. These properties make them significant in various biological and chemical applications .
Méthodes De Préparation
The synthesis of 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dibromopyridine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand, such as triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent, such as toluene, for several hours. After completion, the product is purified by column chromatography .
Analyse Des Réactions Chimiques
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Due to its ability to interact with nucleic acids, it is of interest in cancer chemotherapy research.
Mécanisme D'action
The mechanism of action of 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s aromatic structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine can be compared with other similar compounds, such as:
1-methyl-2,6-bis[2-(substituted phenyl)ethenyl]pyridinium iodides: These compounds also exhibit antioxidant activity and are used in similar applications.
2,6-bis[2-(dimethylamino)ethoxy]pyridine: This compound is used in coordination chemistry and has different substituents that affect its chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
920980-26-3 |
|---|---|
Formule moléculaire |
C25H25NO4 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2,6-bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C25H25NO4/c1-27-22-14-10-18(16-24(22)29-3)8-12-20-6-5-7-21(26-20)13-9-19-11-15-23(28-2)25(17-19)30-4/h5-17H,1-4H3 |
Clé InChI |
WPWDWNBCJBPMGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)


![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)

![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)


